6-Methoxyquinoxaline
Overview
Description
6-Methoxyquinoxaline is an organic compound with the molecular formula C9H8N2O. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyquinoxaline can be synthesized through various methods. One common approach involves the condensation of 2-nitroaniline with hydrazine monohydrate in the presence of a catalyst such as graphene oxide. The reaction mixture is typically heated to 100°C for 3-4 hours in a screw-capped glass tube .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, one method includes the hydrogenation of a precursor compound using Raney nickel in benzene, followed by a reaction with sodium acetate in aqueous acetic acid .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrazine hydrate and palladium on activated charcoal are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Hydrogenated quinoxaline compounds.
Substitution: Functionalized quinoxaline derivatives with various substituents.
Scientific Research Applications
6-Methoxyquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 6-Methoxyquinoxaline is not fully understood. it is suggested that the compound may act as an active methylene donor in the process of fibrinogen synthesis . Additionally, it has been shown to have vasodilatory effects, potentially increasing blood flow by enhancing vascular tone and capillary permeability .
Comparison with Similar Compounds
6-Methoxyquinoline: Used as a precursor in the synthesis of fluorescent sensors and inhibitors for bacterial enzymes.
6-Methoxyisoquinoline: Utilized in organic synthesis and has similar structural properties.
Uniqueness: 6-Methoxyquinoxaline stands out due to its unique bicyclic structure, which allows for diverse chemical modifications and applications. Its ability to act as a precursor for various biologically active compounds makes it particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-methoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURIFIXTNVTJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287102 | |
Record name | 6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-82-3 | |
Record name | 6639-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Thalleioquine reaction and how does 6-methoxyquinoxaline play a role in understanding it?
A1: The Thalleioquine reaction involves the reaction of quinoline compounds with bromine water and ammonia, resulting in a characteristic green coloration. [] Researchers have used this compound, a quinoxaline derivative, as a model compound to study the reaction mechanism. [] This led to the isolation and identification of two colored products: a red 8,8'-biquinolinyl derivative and a blue, super-stable radical compound. [] This research provides valuable insights into the complex chemistry of the Thalleioquine reaction.
Q2: Can you provide details on the structural characterization of a this compound derivative?
A2: Research on 2,3-dichloro-6-methoxyquinoxaline (C₉H₆Cl₂N₂O) provides insights into its structural characteristics. [] This derivative crystallizes in the monoclinic system with the space group P21/n. [] Its unit cell dimensions are a = 15.597(6) Å, b = 3.9346(16) Å, c = 15.614(6) Å, and β = 101.834(4)°. []
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